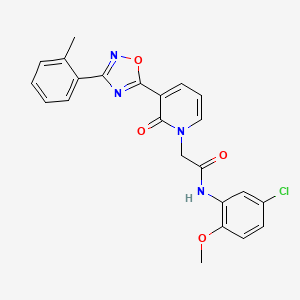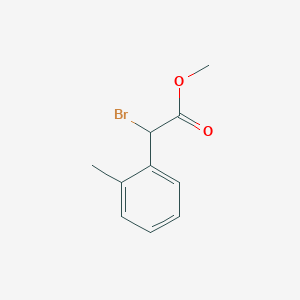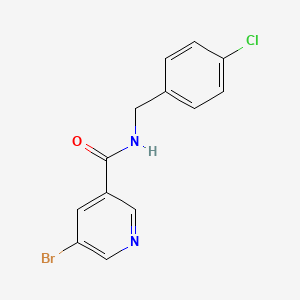
2-(Dipropylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid, is a compound with the empirical formula C13H19NO4S . It is used in various chemical syntheses .
Molecular Structure Analysis
The molecular weight of 2-(Dipropylsulfamoyl)benzoic acid is 285.36 . The IUPAC Standard InChI isInChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) . The structure is available as a 2D Mol file or as a computed 3D SD file .
Aplicaciones Científicas De Investigación
Synthesis and Methodology Improvement
The compound 2-(Dipropylsulfamoyl)benzoic acid, a derivative of benzoic acid, plays a significant role in the synthesis of various pharmaceuticals. A notable application includes its role in the modified synthesis method of p-N,N-dipropyltoluenesulfonamide, demonstrating its utility in medicinal chemistry for enhancing penicillin's action. This methodology underscores the compound's importance in developing efficient synthetic routes for pharmacologically relevant substances (Novitskaya et al., 1995).
Environmental and Analytical Chemistry
In environmental science, derivatives of benzoic acid, which 2-(Dipropylsulfamoyl)benzoic acid is a part of, have been explored for their roles in nonradical oxidation processes. A study showed that benzoquinone could activate peroxymonosulfate for the degradation of pollutants, indicating potential environmental applications of benzoic acid derivatives in water treatment and pollution control (Zhou et al., 2015).
Polymer Science and Material Engineering
In the field of polymer science, the complexation of a polymerizable benzoic acid derivative with dipyridyl compounds led to the formation of polymers with liquid crystalline properties. These materials, demonstrating unique structural features and potential for nanotechnology applications, highlight the versatility of benzoic acid derivatives in designing advanced materials (Kishikawa et al., 2008).
Food Science and Technology
In food science, microencapsulation techniques utilizing benzoic acid have been studied to improve the delivery and stability of preservatives. Research on spray-drying conditions for microencapsulated benzoic acid, a preservative commonly used in food and feed, emphasizes the importance of optimizing processing parameters for enhancing food product quality and safety (Marques et al., 2016).
Plant Biology and Stress Tolerance
Studies have indicated that benzoic acid and its derivatives, including 2-(Dipropylsulfamoyl)benzoic acid, may play a role in inducing stress tolerance in plants. This suggests potential agricultural applications in developing crops with enhanced resistance to environmental stresses, highlighting the compound's relevance beyond its pharmaceutical applications (Senaratna et al., 2004).
Mecanismo De Acción
Target of Action
2-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 member 8 (SLC22A8) . This protein is an organic anion transporter, playing a significant role in the renal elimination of many endogenous and exogenous substances .
Mode of Action
Probenecid acts as an inhibitor of the organic anion transporter, SLC22A8 . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This leads to an increase in the urinary excretion of uric acid and a decrease in serum urate levels .
Biochemical Pathways
The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate in the kidneys, Probenecid promotes the excretion of uric acid in the urine . This can lead to a decrease in serum urate concentrations, which is beneficial in conditions such as gout and hyperuricemia .
Pharmacokinetics
Probenecid’s pharmacokinetic properties include its ability to increase uric acid removal in the urine and reduce urate reuptake . It also reduces the renal tubular excretion of many other drugs, thereby increasing their plasma concentration . This property has led to its use as an adjunct to antibacterial therapy .
Result of Action
The molecular and cellular effects of Probenecid’s action primarily involve the reduction of serum uric acid concentrations . This can help treat conditions like chronic gouty arthritis and tophaceous gout, which are characterized by high serum urate levels . Additionally, by increasing the plasma concentration of other drugs, Probenecid can enhance the efficacy of certain antibacterial therapies .
Propiedades
IUPAC Name |
2-(dipropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFLQVYVWVEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dipropylsulfamoyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2440569.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2440572.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2440574.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2440575.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2440578.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)

![3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2440584.png)


![N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2440587.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2440590.png)
![1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2440591.png)
